Navigating the Safety Profile of 5-amino-2(3H)-benzothiazolone: A Technical Guide for Researchers
Navigating the Safety Profile of 5-amino-2(3H)-benzothiazolone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identification and Physical Properties
A comprehensive understanding of a compound's physical characteristics is the foundation of its safe handling. While experimental data for 5-amino-2(3H)-benzothiazolone is scarce, we can infer properties from its core structure and related molecules.
| Property | Inferred Data/Information Source |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Likely a solid powder, based on related compounds.[2] |
| Melting Point | The melting point of the related 5-amino-2-methylbenzothiazole dihydrochloride is 249-250 °C.[2] |
| Solubility | Solubility is expected to be low in water and higher in organic solvents, a common trait for benzothiazole derivatives. |
| Stability | Benzothiazole compounds are generally stable under normal laboratory conditions.[3] |
Hazard Identification and GHS Classification (Inferred)
Due to the absence of a specific SDS, the following Globally Harmonized System (GHS) classification for 5-amino-2(3H)-benzothiazolone is inferred from the hazard profiles of structurally similar compounds, including 5-amino-2-methylbenzothiazole dihydrochloride and other aminobenzothiazoles.[2][3]
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
-
H302: Harmful if swallowed. (Inferred from benzothiazolone)[4]
-
H312: Harmful in contact with skin. (Inferred from benzothiazolone)[4]
-
H332: Harmful if inhaled. (Inferred from benzothiazolone)[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]
-
P264: Wash skin thoroughly after handling. [3]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area. [2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water. [3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Toxicological Profile: An Evidence-Based Assessment
The toxicological profile of 5-amino-2(3H)-benzothiazolone is not well-documented. However, studies on related benzothiazole derivatives provide valuable insights into their potential biological effects.
Some aminobenzothiazoles have been reported to exhibit low toxicity in human cell lines.[5] Conversely, the toxicological properties of benzothiazole derivatives can be significantly influenced by their substitution patterns. For instance, in a study of benzothiazole-piperazine derivatives, one compound was found to be non-mutagenic, while a closely related analog showed mutagenic properties.[6][7] This underscores the importance of treating even structurally similar compounds with a high degree of caution.
Acute toxicity data for the parent compound, benzothiazole, indicates oral LD50 values in rats ranging from 380 to 492 mg/kg.[8] While this data is for a different compound, it highlights the potential for moderate acute toxicity within this chemical class.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All manipulations of 5-amino-2(3H)-benzothiazolone should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound. The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the material is handled in a way that generates significant dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, smoking, or using the restroom.
-
Contaminated clothing should be removed promptly and laundered separately before reuse.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
Follow the procedure for small spills, using non-sparking tools if the material is flammable.
-
Ensure adequate ventilation.
-
Reactivity and Stability
The benzothiazole ring is a stable aromatic system.[9] However, the presence of the amino group and the lactam-like structure in 5-amino-2(3H)-benzothiazolone may impart specific reactivity.
-
Conditions to Avoid: Avoid strong oxidizing agents, excessive heat, and moisture.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
-
Hazardous Reactions: The amino group can react with strong acids and oxidizing agents. The reactivity of the thiazolone ring can be complex and may involve ring-opening reactions under certain conditions.[10]
Disposal Considerations
All waste materials containing 5-amino-2(3H)-benzothiazolone should be handled as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or waterways.
Diagrams
Experimental Workflow: Safe Handling of 5-amino-2(3H)-benzothiazolone
Caption: Workflow for the safe handling of 5-amino-2(3H)-benzothiazolone.
Logical Relationship: Hazard Mitigation Strategy
Caption: Relationship between hazards and control measures for safe handling.
Conclusion
While a specific Safety Data Sheet for 5-amino-2(3H)-benzothiazolone (CAS 53400-41-2) is not currently available, a conservative approach to its handling is warranted based on the known hazards of structurally related aminobenzothiazoles and benzothiazolones. This technical guide provides a framework for the safe use of this compound in a research setting. It is imperative that all laboratory personnel handling this substance are thoroughly trained on these procedures and have access to all necessary safety equipment. As new information becomes available, these safety protocols should be reviewed and updated accordingly.
References
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MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
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PubMed. (n.d.). Chemical reactivity of some isothiazolone biocides. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
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MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
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Studia Biologica. (n.d.). GENOTOXICITY AND ACUTE TOXICITY OF 2-AMINO-5-BENZYLTHIAZOLE IN COMPLEX WITH POLIMERIC NANOCARRIER IN ALLIUM BIOASSAY. [Link]
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ResearchGate. (n.d.). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring | Request PDF. [Link]
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PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. [Link]
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ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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